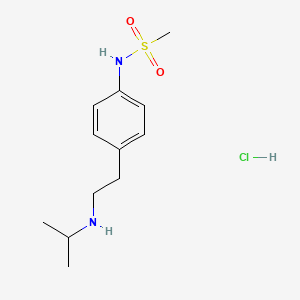
(S)-8-amino-7-oxononanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Keto-8-Aminopelargonic Acid is synthesized through the decarboxylative condensation of L-alanine and pimeloyl CoA. This reaction is catalyzed by the enzyme 7-Keto-8-Aminopelargonic Acid Synthase (EC 2.3.1.47) . The reaction conditions typically involve a cell-free extract of Escherichia coli or Bacillus sphaericus, with the reaction mixture maintained at an optimal pH and temperature to ensure maximum yield .
Industrial Production Methods: In industrial settings, the production of 7-Keto-8-Aminopelargonic Acid involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria, such as Escherichia coli, is commonly employed. These bacteria are engineered to overexpress the enzyme 7-Keto-8-Aminopelargonic Acid Synthase, which catalyzes the formation of the compound from pimeloyl CoA and L-alanine .
Chemical Reactions Analysis
Types of Reactions: 7-Keto-8-Aminopelargonic Acid undergoes several types of chemical reactions, including:
Condensation: The decarboxylative condensation of L-alanine with pimeloyl CoA to form 7-Keto-8-Aminopelargonic Acid.
Common Reagents and Conditions:
S-adenosyl-L-methionine: Used in transamination reactions.
Pimeloyl CoA and L-alanine: Used in the condensation reaction catalyzed by 7-Keto-8-Aminopelargonic Acid Synthase.
Major Products:
7,8-Diaminopelargonic Acid: Formed through transamination.
7-Keto-8-Aminopelargonic Acid: Formed through condensation reactions.
Scientific Research Applications
7-Keto-8-Aminopelargonic Acid has several scientific research applications, including:
Biotin Biosynthesis: It is a key intermediate in the biosynthesis of biotin, which is essential for various metabolic processes.
Herbicide Development: The enzyme 7-Keto-8-Aminopelargonic Acid Synthase is a potential target for herbicide development, as it is involved in the early steps of biotin biosynthesis in plants.
Biotechnology: Used in the production of biotin and its derivatives through microbial fermentation.
Mechanism of Action
The mechanism of action of 7-Keto-8-Aminopelargonic Acid involves its role as a substrate for the enzyme 7-Keto-8-Aminopelargonic Acid Synthase. This enzyme catalyzes the decarboxylative condensation of L-alanine and pimeloyl CoA to form 7-Keto-8-Aminopelargonic Acid, which is then further converted to biotin through a series of enzymatic reactions . The molecular targets and pathways involved include the biotin biosynthesis pathway, which is essential for the synthesis of fatty acids, amino acids, and glucose .
Comparison with Similar Compounds
8-Amino-7-oxononanoate: Another name for 7-Keto-8-Aminopelargonic Acid.
7,8-Diaminopelargonic Acid: A derivative formed through the transamination of 7-Keto-8-Aminopelargonic Acid.
Uniqueness: 7-Keto-8-Aminopelargonic Acid is unique due to its specific role in the biotin biosynthesis pathway. Unlike other similar compounds, it serves as a crucial intermediate that is essential for the synthesis of biotin, making it a valuable target for research and industrial applications .
Properties
CAS No. |
177408-65-0 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(8S)-8-amino-7-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
GUAHPAJOXVYFON-ZETCQYMHSA-N |
SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
Isomeric SMILES |
C[C@@H](C(=O)CCCCCC(=O)O)N |
Canonical SMILES |
CC(C(=O)CCCCCC(=O)O)N |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
AOP; (8S)-8-Amino-7-oxo-nonanoic Acid Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)








![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)

